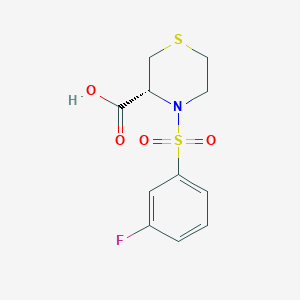
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a fluorobenzene sulfonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiomorpholine ring, followed by the introduction of the fluorobenzene sulfonyl group and the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzene ring or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzene ring or the thiomorpholine ring.
Aplicaciones Científicas De Investigación
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzene sulfonyl group may play a key role in binding to these targets, while the thiomorpholine ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiomorpholine derivatives and fluorobenzene sulfonyl compounds. Examples include:
- Thiomorpholine-3-carboxylic acid
- 4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine
- 3-Fluorobenzene-1-sulfonyl derivatives
Uniqueness
What sets (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry. The presence of the fluorobenzene sulfonyl group provides unique reactivity and binding properties, while the thiomorpholine ring offers structural stability and versatility in chemical reactions.
This detailed overview highlights the significance and potential of this compound in various fields of scientific research
Propiedades
Número CAS |
821800-12-8 |
|---|---|
Fórmula molecular |
C11H12FNO4S2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(3R)-4-(3-fluorophenyl)sulfonylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H12FNO4S2/c12-8-2-1-3-9(6-8)19(16,17)13-4-5-18-7-10(13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15)/t10-/m0/s1 |
Clave InChI |
INXFAIUIZBDFES-JTQLQIEISA-N |
SMILES isomérico |
C1CSC[C@H](N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O |
SMILES canónico |
C1CSCC(N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


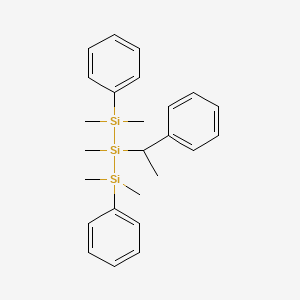
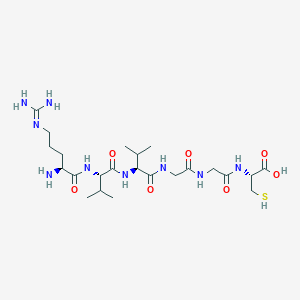
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
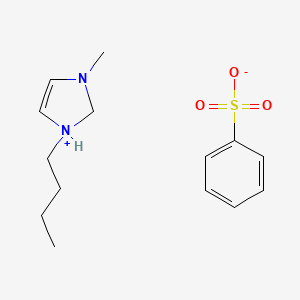
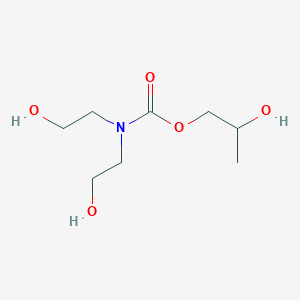
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)


![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
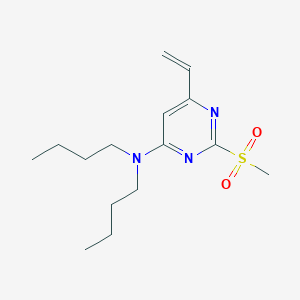
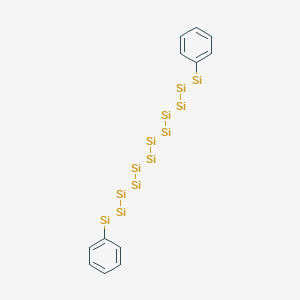
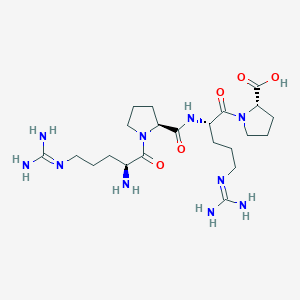
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
